molecular formula C11H14 B1505556 4-Cyclopropyl-1,2-dimethylbenzene

4-Cyclopropyl-1,2-dimethylbenzene

Cat. No.: B1505556
M. Wt: 146.23 g/mol
InChI Key: UOYPRASPHAWKGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Cyclopropyl-1,2-dimethylbenzene is a substituted benzene derivative featuring methyl groups at the 1- and 2-positions and a cyclopropyl ring at the 4-position. Its molecular formula is C₁₁H₁₄, and it has been historically utilized in organic synthesis for its unique steric and electronic properties derived from the cyclopropane moiety .

Properties

Molecular Formula

C11H14

Molecular Weight

146.23 g/mol

IUPAC Name

4-cyclopropyl-1,2-dimethylbenzene

InChI

InChI=1S/C11H14/c1-8-3-4-11(7-9(8)2)10-5-6-10/h3-4,7,10H,5-6H2,1-2H3

InChI Key

UOYPRASPHAWKGM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2CC2)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

o-Xylene (1,2-Dimethylbenzene)

  • Molecular Formula : C₈H₁₀
  • Substituents : Methyl groups at 1- and 2-positions.
  • Key Differences : Lacks the cyclopropyl group, resulting in lower steric strain and reduced reactivity.
  • Physical Properties : Melting point: -25°C; boiling point: 144°C .
  • Applications : Widely used as a solvent and precursor in industrial chemistry.
  • Safety : Classified as flammable and an irritant, with well-documented handling protocols .

Nitro Derivatives: 3-Nitro- and 4-Nitro-1,2-dimethylbenzene

  • Molecular Formulas: 3-Nitro-1,2-dimethylbenzene: C₈H₉NO₂ (CAS 83-41-0) . 4-Nitro-1,2-dimethylbenzene: C₈H₉NO₂ (CAS 99-51-4) .
  • Substituents : Methyl groups at 1- and 2-positions; nitro group at 3- or 4-position.
  • Key Differences : Nitro groups introduce strong electron-withdrawing effects, directing electrophilic substitution reactions to specific positions.
  • Physical Properties :
    • 4-Nitro derivative: Melting point 122–125°C .
  • Safety : Nitroaromatics are generally toxic and environmentally hazardous, though specific data for these compounds are unavailable in the evidence .

Methoxy-Substituted Analogs

a. 4-Cyclopropyl-1,2-dimethoxybenzene
  • Molecular Formula : C₁₁H₁₄O₂ .
  • Substituents : Methoxy groups at 1- and 2-positions; cyclopropyl at 4-position.
  • Key Differences: Methoxy groups are stronger electron donors than methyl groups, altering electronic properties and reaction pathways.
  • Safety : Hazard statements include skin/eye irritation (H315, H319) and respiratory irritation (H335) .
b. 1,2-Bis(4-methoxyphenyl)cyclopropane
  • CAS : 3718-51-2 .
  • Structure : Cyclopropane bridge linking two 4-methoxyphenyl groups.
  • Key Differences : Extended conjugation and bulkier substituents reduce solubility compared to 4-Cyclopropyl-1,2-dimethylbenzene.

Other Cyclopropane Derivatives

  • 1-Cyclopropyl-4-methoxybenzene (CAS 4030-17-5): Features a single methoxy group, offering intermediate electronic effects between methyl and nitro substituents .

Research Findings and Implications

  • Electronic Effects : Methoxy analogs exhibit greater electron density, favoring electrophilic substitutions at para/meta positions, whereas nitro derivatives are deactivated .
  • Safety Considerations: Limited toxicity data for this compound necessitate cautious handling, while methoxy analogs have documented irritant properties .

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